molecular formula C10H10N2O3 B1347703 N-cyclopropyl-4-nitrobenzamide CAS No. 88229-21-4

N-cyclopropyl-4-nitrobenzamide

Cat. No.: B1347703
CAS No.: 88229-21-4
M. Wt: 206.2 g/mol
InChI Key: HPXHDFCHLKARTL-UHFFFAOYSA-N
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Description

N-Cyclopropyl-4-nitrobenzamide is a synthetic organic compound with the molecular formula C10H10N2O3. It is characterized by the presence of a cyclopropyl group attached to the nitrogen atom of a benzamide structure, with a nitro group positioned at the para position of the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-4-nitrobenzamide typically involves the reaction of 4-nitrobenzoic acid with cyclopropylamine. The process can be summarized as follows:

    Formation of 4-nitrobenzoyl chloride: 4-nitrobenzoic acid is treated with thionyl chloride (SOCl2) to form 4-nitrobenzoyl chloride.

    Amidation reaction: The 4-nitrobenzoyl chloride is then reacted with cyclopropylamine in the presence of a base such as triethylamine (Et3N) to yield this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: N-Cyclopropyl-4-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder (Fe) in acidic conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Reduction: N-cyclopropyl-4-aminobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-Cyclopropyl-4-nitrobenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-cyclopropyl-4-nitrobenzamide depends on its specific application. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the biological context and the specific enzyme or protein being studied.

Comparison with Similar Compounds

    2-Chloro-N-cyclopropyl-4-nitrobenzamide: This compound has a chlorine atom at the ortho position instead of a hydrogen atom.

    N-Cyclopropyl-4-aminobenzamide: This compound has an amino group instead of a nitro group at the para position.

Comparison:

    N-Cyclopropyl-4-nitrobenzamide vs. 2-Chloro-N-cyclopropyl-4-nitrobenzamide: The presence of the chlorine atom in the latter can significantly alter its reactivity and physical properties, such as boiling point and solubility.

    This compound vs. N-Cyclopropyl-4-aminobenzamide: The amino group in the latter makes it more nucleophilic and capable of forming hydrogen bonds, which can influence its biological activity and interactions with other molecules.

This compound stands out due to its unique combination of a cyclopropyl group and a nitro group, which imparts distinct chemical and physical properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-cyclopropyl-4-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c13-10(11-8-3-4-8)7-1-5-9(6-2-7)12(14)15/h1-2,5-6,8H,3-4H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPXHDFCHLKARTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90358224
Record name N-cyclopropyl-4-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90358224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88229-21-4
Record name N-Cyclopropyl-4-nitrobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88229-21-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-cyclopropyl-4-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90358224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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